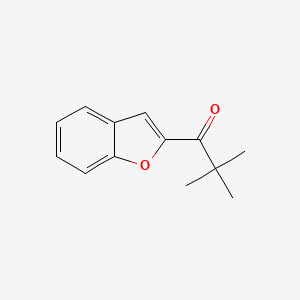

1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-one

Description

Contextualization of Benzofuran-Containing Compounds in Organic Synthesis and Medicinal Chemistry Research

Benzofuran (B130515), a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a prominent scaffold in a vast number of natural products and synthetic molecules. nih.gov This structural motif is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net Consequently, benzofuran derivatives have been shown to exhibit a remarkable array of pharmacological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. nih.govresearchgate.netnih.gov

The significance of the benzofuran core has spurred considerable effort in the field of organic synthesis to develop novel and efficient methods for the construction and functionalization of this ring system. nih.gov Researchers continuously explore new catalytic strategies and synthetic routes to access diverse benzofuran derivatives for biological screening and materials science applications. nih.gov The versatility of the benzofuran scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its physicochemical and biological properties.

Rationale for the Academic Investigation of 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-one

The academic investigation of this compound can be rationalized by considering the established importance of the 2-acylbenzofuran substructure. The ketone functionality at the 2-position of the benzofuran ring serves as a versatile synthetic handle for further molecular elaborations. It can participate in a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Furthermore, the presence of the bulky tert-butyl group (from the pivaloyl moiety) can impart specific steric and electronic properties to the molecule. This can influence its reactivity, selectivity in chemical reactions, and its potential interactions with biological macromolecules. The lipophilic nature of the tert-butyl group can also affect the compound's solubility and membrane permeability, which are crucial parameters in the context of drug discovery. While direct biological activity data for this specific compound is scarce, related benzofuran ketones have been investigated for their potential therapeutic applications, including as antimicrobial and anticancer agents. The synthesis and characterization of this compound, therefore, serves as a valuable case study for exploring the chemical space around the benzofuran nucleus.

Overview of Research Methodologies and Scope

The study of this compound would typically involve a multi-faceted approach encompassing its synthesis, purification, and structural characterization.

Synthesis: The synthesis of 2-acylbenzofurans can be achieved through various established methods. A common approach involves the reaction of a salicylaldehyde (B1680747) derivative with an α-haloketone. Other methods include the acylation of a pre-formed benzofuran ring or the cyclization of suitably substituted precursors. For instance, the synthesis of benzofurans from ketones and 1,4-benzoquinones has been developed to overcome the low nucleophilicity of ketones. researchgate.net

Purification and Characterization: Following its synthesis, the compound would be purified using standard techniques such as column chromatography or recrystallization. Its structural identity and purity would then be confirmed through a combination of spectroscopic methods, including:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present, such as the carbonyl (C=O) group of the ketone.

The physical properties of the compound, such as its melting point and solubility, would also be determined.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₂ |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | This compound |

| InChI Key | KXBTXZOQWXVVLF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(=O)C1=CC2=CC=CC=C2O1 |

| Physical State | Solid |

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-13(2,3)12(14)11-8-9-6-4-5-7-10(9)15-11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBTXZOQWXVVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522075 | |

| Record name | 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75566-46-0 | |

| Record name | 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Mechanistic Pathways for 1 1 Benzofuran 2 Yl 2,2 Dimethylpropan 1 One

Retrosynthetic Analysis and Design of Synthetic Routes

Retrosynthetic analysis of 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-one suggests several logical disconnections to identify plausible starting materials. The most apparent disconnection is at the C-C bond between the pivaloyl group and the benzofuran (B130515) C2 position, leading to a 2-metallated or 2-halobenzofuran and a pivaloyl electrophile (e.g., pivaloyl chloride). A more fundamental approach involves the deconstruction of the benzofuran ring itself. Key strategies for forming the heterocyclic ring typically involve the formation of the O1–C2 bond or the C2–C3 bond in the final cyclization step. nih.gov

Key Precursors and Building Blocks for the Benzofuran Scaffold

Phenolic Derivatives: Substituted phenols are the most common starting points. Ortho-functionalized phenols are particularly crucial. For instance, o-iodophenols or o-bromophenols are key precursors for palladium- or copper-catalyzed cross-coupling reactions. nih.govacs.org Salicylaldehydes and their derivatives serve as versatile building blocks for syntheses involving condensation and cyclization steps, such as the Rap-Stoermer reaction. nih.gov

Alkynes: Terminal alkynes are frequently coupled with phenolic precursors to construct the C2–C3 bond of the furan (B31954) ring. nih.govelsevier.es For the target molecule, 3,3-dimethyl-1-butyne (B43207) would be a logical, albeit challenging, building block to introduce the tert-butyl ketone moiety.

ortho-Alkynylphenols: These intermediates, often synthesized in situ, are primed for intramolecular cyclization. Transition metal-catalyzed hydroalkoxylation of o-alkynylphenols is a reliable method for creating the C2-substituted benzofuran ring. mdpi.com

ortho-Hydroxyaryl Ketones: Compounds like 1-(2-hydroxyphenyl)-2-chloroethanone can serve as precursors where an intramolecular rearrangement and cyclization sequence leads to the desired 2-substituted benzofuran. nih.govorganic-chemistry.org

Approaches for Stereoselective and Regioselective Synthesis

While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are relevant when constructing complex benzofuran-containing natural products or chiral derivatives. acs.orgrsc.org However, for the synthesis of this specific compound, regioselectivity is of paramount importance. The goal is to achieve exclusive or predominant substitution at the C2 position of the benzofuran ring.

Several strategies ensure high regioselectivity:

Palladium-Catalyzed Cyclization: The palladium-catalyzed coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, is a powerful method for producing 2,3-disubstituted benzofurans with excellent regiocontrol. dtu.dk

Temperature-Dependent Migration: A controlled, regioselective synthesis of either C2- or C3-substituted benzofurans can be achieved from 1-(2-hydroxyphenyl)-2-chloroethanones. nih.gov The addition of Grignard reagents generates alkoxide intermediates; a subsequent temperature-dependent nih.govrsc.org-aryl migration mechanism favors the formation of the 2-substituted benzofuran product. nih.govorganic-chemistry.org

Cascade Reactions: The reaction of 3-hydroxy-2-pyrones with specific nitroalkenes can lead to the regioselective preparation of substituted benzofuranones, which can then be converted to the corresponding benzofurans. nih.govoregonstate.edu This method allows for programmable substitution at any position. nih.gov

Exploration of Novel Reaction Methodologies for the Synthesis of this compound

Modern synthetic chemistry offers a plethora of innovative methods for the construction of heterocyclic systems like benzofurans. These approaches often provide higher efficiency, milder reaction conditions, and broader substrate scope compared to classical methods.

Catalytic Approaches and Reaction Optimization

Catalysis is a cornerstone of green and efficient chemistry, and its application to benzofuran synthesis is well-documented. elsevier.es Transition metals such as palladium, copper, rhodium, gold, and nickel are frequently employed. nih.govorganic-chemistry.orgthieme.de

Palladium and Copper Catalysis: The Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization (heteroannulation), is one of the most robust methods. nih.govacs.org This reaction is often catalyzed by a dual system of palladium and copper. nih.gov For instance, Reddy's group utilized a (PPh₃)PdCl₂ catalyst with copper iodide as a co-catalyst for this transformation. nih.govacs.org

Rhodium Catalysis: Relay rhodium-mediated catalysis has been used for the arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids to generate the benzofuran skeleton. nih.govacs.org

Gold Catalysis: A gold(I) complex can catalyze the cycloisomerization of 2-(iodoethynyl)aryl esters to yield 3-iodo-2-acyl benzofurans, which could be further elaborated to the target molecule. organic-chemistry.org

Nickel Catalysis: Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones provides an effective route to benzofuran derivatives. organic-chemistry.orgthieme.de

The table below summarizes various catalytic systems used in the synthesis of analogous benzofuran derivatives.

| Catalyst System | Precursors | Key Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| (PPh₃)PdCl₂ / CuI | Iodophenols and Terminal Alkynes | Triethylamine (base and solvent) | 2-Substituted Benzofurans | nih.gov |

| Pd(OAc)₂ / Cu(OTf)₂ | Coumarins and Imidazo[1,2-a]pyridines | 1,10-phenanthroline, DMF | 2-Substituted Benzofurans | nih.gov |

| Rhodium-based catalyst | Propargyl Alcohols and Aryl Boronic Acids | Toluene (B28343) sulfonic acid, THF/water | 2,3-Disubstituted Benzofurans | nih.gov |

| Nickel catalyst | Aryl Halides and Aryl Ketones | Intramolecular nucleophilic addition | 3-Aryl Benzofurans | thieme.de |

| Gold(I) complex | 2-(Iodoethynyl)aryl Esters | Cycloisomerization with nih.govrsc.org-iodine shift | 3-Iodo-2-acyl Benzofurans | organic-chemistry.org |

Multi-Component and One-Pot Reaction Strategies

Multi-component reactions (MCRs) and one-pot syntheses are highly desirable as they enhance operational efficiency, reduce waste, and avoid the isolation of intermediates. researchgate.net Several such strategies have been developed for benzofuran synthesis.

Three-Component Reactions: A common one-pot approach involves the reaction of a salicylaldehyde (B1680747), an amine, and a terminal alkyne, often catalyzed by a copper salt like CuI or CuBr. nih.govacs.org This method provides a rapid entry to amino-substituted benzofuran skeletons. acs.org A variation for the target molecule could involve a three-component reaction of a salicylaldehyde, pivaloyl chloride, and an ylide. organic-chemistry.org

Tandem and Cascade Reactions: An efficient cascade cyclization strategy has been developed to synthesize complex aminobenzofuran derivatives. nih.gov Similarly, a one-pot approach starting from simple ketones can involve a regioselective iron(III)-catalyzed halogenation, followed by a metal-mediated O-arylation and C-O cyclization. mdpi.comnih.gov A microwave-assisted one-pot, three-component, catalyst-free procedure has also been developed for synthesizing highly functionalized benzofuran-2-carboxamides. kcl.ac.uk

The following table outlines selected one-pot strategies for benzofuran synthesis.

| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Three-Component | o-Hydroxy aldehydes, Amines, Alkynes | Copper Iodide (CuI), Deep Eutectic Solvent | Environmentally benign, high yields | nih.govacs.org |

| One-Pot Sequential | Phenols, Boronic acids, Trichloroethylene | Pd-catalyzed Suzuki cross-coupling/direct arylation | Tolerates many functional groups | mdpi.com |

| One-Pot | Substituted Salicylaldehyde | Wittig reaction followed by in situ oxidative cyclization | Room temperature, green solvent | rsc.orgresearchgate.net |

| One-Pot Heteroannulation | Benzoquinones and Cyclohexanones | Acetic acid catalysis | Forms benzofuran structures via [3+2] heteroannulation | dtu.dk |

| Four-Component | Isocyanoimino)triphenylphosphorane, Aminobenzoic acid, Hydroxybenzaldehyde, Isocyanide | Room temperature, absolute EtOH | Excellent yields for complex benzofuran-2,3-diamines | researchgate.net |

Green Chemistry Principles in the Sustainable Synthesis of the Compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov The synthesis of benzofurans has seen significant progress in the incorporation of these principles.

Use of Greener Solvents: Researchers have moved away from hazardous solvents like DMF and toluene towards more benign alternatives. An environmentally friendly one-pot synthesis of 2-arylbenzofurans has been developed at room temperature using PEG-600 or water as the solvent. rsc.orgresearchgate.net Abtahi and Tavakol reported a one-pot synthesis using an eco-friendly deep eutectic solvent (DES), choline (B1196258) chloride-ethylene glycol, in the presence of a copper iodide catalyst. nih.govacs.org

Catalysis: The use of catalysts, especially in low loadings, is a core principle of green chemistry as it avoids stoichiometric reagents and reduces waste. elsevier.es The development of recyclable heterogeneous catalysts, such as palladium nanoparticles, further enhances the sustainability of these processes. mdpi.comorganic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. kcl.ac.uk This approach significantly reduces energy consumption.

Atom Economy: Multi-component and one-pot reactions are inherently more atom-economical as they incorporate most or all of the atoms from the starting materials into the final product, minimizing waste generation. researchgate.netmdpi.com

Catalyst-Free Synthesis: In some cases, the need for a metal catalyst can be eliminated entirely. Yu et al. reported a catalyst-free synthesis of benzofurans from hydroxyl-substituted aryl alkynes and sulfur ylides. nih.gov

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be achieved in a more sustainable and environmentally responsible manner.

Investigation of Reaction Mechanisms and Intermediates during Compound Formation

The formation of this compound is primarily achieved through the Friedel-Crafts acylation of benzofuran. This electrophilic aromatic substitution reaction involves a series of well-defined steps, including the generation of a potent electrophile and its subsequent reaction with the benzofuran nucleus. The regioselectivity of this reaction, which dictates the position of acylation on the benzofuran ring, is governed by the relative stability of the reaction intermediates.

Generation of the Pivaloyl Acylium Ion

The reaction is initiated by the interaction between pivaloyl chloride and a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). youtube.comyoutube.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This process generates a highly reactive electrophile known as the pivaloyl acylium ion (RCO⁺), along with a tetrachloroaluminate anion ([AlCl₄]⁻). wikipedia.orgfiveable.me

The pivaloyl acylium ion is stabilized by resonance, with the positive charge shared between the carbonyl carbon and oxygen atoms. The structure can be depicted with a triple bond between carbon and oxygen, where the oxygen bears a formal positive charge, and every atom has a complete octet. youtube.comwikipedia.org This resonance stabilization makes the acylium ion a potent but relatively stable electrophile.

An important consideration specific to pivaloyl chloride is the potential for the acylium ion to undergo decarbonylation (loss of a carbon monoxide molecule) to form the highly stable tert-butyl carbocation. stackexchange.comchemicalforums.com This alternative pathway would lead to Friedel-Crafts alkylation, producing tert-butylbenzofuran instead of the desired ketone. However, the formation of this compound indicates that under appropriate reaction conditions, the rate of acylation with the pivaloyl acylium ion is significantly faster than the rate of its decarbonylation.

Electrophilic Attack and Formation of the σ-Complex Intermediate

The benzofuran ring system is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The substitution can occur at either the C2 or C3 position of the furan ring. nih.govpixel-online.net The regiochemical outcome of the reaction is determined by the relative stability of the cationic intermediate, known as the σ-complex or Wheland intermediate, that is formed upon attack at each position.

For benzofuran, electrophilic attack at the C2 position is generally favored. pixel-online.net When the pivaloyl acylium ion attacks the C2 carbon, a resonance-stabilized σ-complex is formed. The positive charge in this intermediate can be delocalized over the C3 atom and, significantly, the oxygen atom of the furan ring. Crucially, this delocalization is achieved without disrupting the aromatic sextet of the fused benzene (B151609) ring in all resonance structures.

Conversely, an attack at the C3 position results in a different σ-complex. In this intermediate, delocalization of the positive charge onto the oxygen atom necessitates the involvement of resonance structures that disrupt the aromaticity of the benzene ring. Such resonance contributors are energetically less favorable, rendering the C3-attack intermediate less stable than the C2-attack intermediate. Computational studies, including Density Functional Theory (DFT) calculations, have supported the higher stability of the intermediate arising from C2 electrophilic attack on the benzofuran nucleus. rsc.orgresearchgate.net

The table below illustrates the key resonance structures for the intermediates formed during the acylation of benzofuran.

| Attack Position | Key Resonance Structures of the σ-Complex Intermediate | Stability Rationale |

|---|---|---|

| C2 Position |  | The positive charge is delocalized onto the heteroatom (oxygen) without disrupting the aromaticity of the adjacent benzene ring, leading to greater stabilization. |

| C3 Position |  | Stabilization involving the heteroatom requires the disruption of the benzene ring's aromatic sextet, resulting in a higher energy and less stable intermediate. |

Deprotonation and Product Formation

The final step of the mechanism is the deprotonation of the σ-complex. A weak base, typically the [AlCl₄]⁻ anion formed in the initial step, abstracts the proton from the carbon atom that was attacked by the electrophile (the C2 position). youtube.com This process restores the aromaticity of the furan ring system and neutralizes the positive charge, yielding the final product, this compound, and regenerating the Lewis acid catalyst (in the form of HCl and AlCl₃). youtube.com

Factors such as the choice of Lewis acid, solvent, and reaction temperature can influence the reaction rate and yield, but the inherent electronic properties of the benzofuran ring system are the primary determinants of the C2-acylation regioselectivity. nih.govoregonstate.edu

Advanced Spectroscopic and Diffraction Techniques for the Elucidation of 1 1 Benzofuran 2 Yl 2,2 Dimethylpropan 1 One S Architecture and Dynamics

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals and offer insights into the molecule's preferred conformation.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran (B130515) ring and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The aromatic region would typically display complex splitting patterns corresponding to the four protons on the benzene (B151609) ring and one proton on the furan (B31954) ring. The tert-butyl protons would appear as a sharp singlet significantly upfield, owing to their aliphatic nature.

The ¹³C NMR spectrum would complement this data, showing signals for all 13 carbon atoms. The carbonyl carbon is expected to resonate significantly downfield (typically >190 ppm), a characteristic feature of ketones. libretexts.org The aromatic and heterocyclic carbons would appear in the 110-160 ppm range, while the quaternary and methyl carbons of the pivaloyl group would be found in the aliphatic region upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 3 | CH | ~7.4-7.6 | ~115-118 |

| 4 | CH | ~7.6-7.8 | ~123-126 |

| 5 | CH | ~7.3-7.5 | ~124-127 |

| 6 | CH | ~7.3-7.5 | ~128-131 |

| 7 | CH | ~7.5-7.7 | ~112-114 |

| 2 | C | - | ~152-155 |

| 3a | C | - | ~129-132 |

| 7a | C | - | ~155-158 |

| C=O | C=O | - | ~195-200 |

| C(CH₃)₃ | C | - | ~44-47 |

| C(CH₃)₃ | CH₃ | ~1.4-1.6 | ~27-30 |

Advanced NMR Pulse Sequences for Complex Stereochemical Assignments

To move beyond simple spectral prediction and confirm the molecular structure, a suite of 2D NMR experiments is essential. These techniques reveal through-bond and through-space correlations, allowing for unequivocal assignment of all signals. scielo.br

Correlation Spectroscopy (COSY): This experiment would establish the connectivity between adjacent protons. In the aromatic region, it would reveal the coupling network of the H-4, H-5, H-6, and H-7 protons on the benzene ring, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals for H-3, H-4, H-5, H-6, H-7, and the tert-butyl methyls to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for mapping longer-range (2-3 bond) C-H correlations, which helps to piece together the molecular skeleton. Key expected correlations would include the tert-butyl protons to the carbonyl carbon and the quaternary carbon of the pivaloyl group. Additionally, the H-3 proton would show a correlation to the carbonyl carbon (C=O) and the C-2 carbon of the benzofuran ring, confirming the attachment of the pivaloyl group at the C-2 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space correlations between protons that are in close proximity, providing powerful insights into the molecule's three-dimensional structure and preferred conformation. researchgate.net A key NOE would be expected between the tert-butyl protons and the H-3 proton of the furan ring, which would help to define the rotational orientation (conformation) of the pivaloyl group relative to the benzofuran plane.

Dynamic NMR Studies of Molecular Flexibility

The structure of this compound features two key rotatable single bonds: the C2-C(O) bond and the C(O)-C(tBu) bond. The steric bulk of the tert-butyl group is expected to create a significant energy barrier to rotation around these bonds. unibas.it Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at various temperatures, is the ideal technique to study such conformational dynamics. libretexts.org

At room temperature, rotation around these bonds may be fast on the NMR timescale, resulting in sharp, time-averaged signals. However, as the temperature is lowered, the rate of rotation would decrease. If the energy barrier is sufficiently high, this rotation could become slow on the NMR timescale. At this point, separate signals for atoms in magnetically distinct environments (in different conformers) might be observed. The temperature at which the separate signals broaden and merge (the coalescence temperature) is directly related to the rate of exchange and can be used to calculate the free energy of activation (ΔG‡) for the rotational process. researchgate.net While the target molecule itself lacks the necessary stereotopic groups for a simple DNMR experiment, derivatives with prochiral substituents on the benzofuran ring would allow for the direct measurement of the rotational barrier of the pivaloyl group.

Mass Spectrometry for Isotopic Labeling and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (C₁₃H₁₄O₂, MW = 202.25), the molecular ion peak [M]⁺• would be expected at m/z 202. sigmaaldrich.com

Upon ionization, the molecule undergoes characteristic fragmentation. The analysis of these fragmentation patterns is a cornerstone of structural elucidation. For ketones, the most common fragmentation is alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orglibretexts.org Studies on related 2-aroylbenzofurans confirm that this is a dominant pathway. nih.govresearchgate.net

The two primary alpha-cleavage pathways are:

Loss of the tert-butyl radical (•C(CH₃)₃): This is the most likely fragmentation pathway due to the formation of a stable tert-butyl radical and a resonance-stabilized benzofuran-2-oyl cation. This would result in a prominent peak at m/z 145.

Loss of the benzofuran-2-oyl radical: This pathway would lead to the formation of the tert-butyl cation, which is also very stable. This would produce a base peak at m/z 57.

The benzofuran-2-oyl cation (m/z 145) can undergo further fragmentation, primarily through the loss of a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 117, corresponding to the benzofuranyl cation.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula | Fragmentation Pathway |

|---|---|---|---|

| 202 | Molecular Ion | [C₁₃H₁₄O₂]⁺• | - |

| 145 | Benzofuran-2-oyl cation | [C₉H₅O₂]⁺ | [M]⁺• - •C(CH₃)₃ |

| 117 | Benzofuranyl cation | [C₈H₅O]⁺ | [C₉H₅O₂]⁺ - CO |

| 57 | tert-Butyl cation | [C₄H₉]⁺ | [M]⁺• - •C(O)C₈H₅O |

Isotopic labeling studies could be employed to verify these pathways. For instance, synthesizing the molecule with a ¹³C label at the carbonyl position would result in the m/z 145 peak shifting to m/z 146, while the m/z 57 peak would remain unchanged, confirming the proposed alpha-cleavage mechanisms.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

While a crystal structure for this compound is not publicly available, X-ray crystallography on analogous benzofuran derivatives provides a robust framework for predicting its solid-state architecture. asianpubs.orgvensel.org This technique would provide precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsion angles.

The benzofuran ring system itself is expected to be largely planar. A key structural question that crystallography could answer is the dihedral angle between the plane of the benzofuran ring and the plane of the pivaloyl group (defined by C2-C(O)-C(tBu)). Due to the significant steric repulsion between the bulky tert-butyl group and the furan ring (specifically the H-3 proton and the furan oxygen), it is highly probable that the pivaloyl group is twisted significantly out of the benzofuran plane. This non-planar conformation would minimize steric strain.

In the crystal lattice, intermolecular interactions would dictate the molecular packing. Potential interactions include:

π–π Stacking: The planar, electron-rich benzofuran rings of adjacent molecules could stack on top of each other.

C-H···O Interactions: Weak hydrogen bonds could form between aromatic C-H donors and the carbonyl oxygen atom of a neighboring molecule.

Table 3: Predicted Crystallographic Parameters and Structural Features

| Parameter | Predicted Value / Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Benzofuran Ring System | Essentially planar |

| C2-C(O) Bond Length | ~1.48 - 1.52 Å |

| C=O Bond Length | ~1.20 - 1.23 Å |

| Benzofuran-Carbonyl Torsion Angle | Significant deviation from 0° (non-planar) |

| Dominant Intermolecular Forces | π–π stacking, C-H···O interactions, van der Waals forces |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Mechanistic Probes

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation.

For this compound, the most prominent feature in the FTIR spectrum would be the intense carbonyl (C=O) stretching band. In conjugated ketones, this band typically appears in the range of 1660-1690 cm⁻¹. libretexts.org The conjugation with the benzofuran ring system lowers its frequency compared to a simple aliphatic ketone.

Other key vibrational modes would include:

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands from the tert-butyl group appearing just below 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands of variable intensity in the 1450-1610 cm⁻¹ region.

C-O-C Stretch: A strong band associated with the furan ether linkage, typically found in the 1050-1250 cm⁻¹ range.

Raman spectroscopy would provide complementary information. While the C=O stretch is also visible in Raman, non-polar bonds, such as the aromatic C=C bonds, often give stronger signals in Raman than in FTIR. This can be particularly useful for analyzing the benzofuran skeleton. As mechanistic probes, these techniques can be used to monitor reactions. For example, the disappearance of the C=O band could be used to follow the reduction of the ketone to an alcohol.

Table 4: Predicted Principal Vibrational Frequencies (FTIR/Raman)

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected FTIR Intensity | Expected Raman Intensity |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Strong |

| 2990 - 2850 | Aliphatic C-H Stretch | Strong | Medium |

| 1690 - 1660 | Conjugated C=O Stretch | Very Strong | Medium |

| 1610 - 1450 | Aromatic C=C Stretch | Medium-Strong | Strong |

| 1470 - 1450 | Aliphatic C-H Bend | Medium | Medium |

| 1250 - 1050 | Aromatic C-O-C Stretch | Strong | Weak |

Computational Chemistry and Theoretical Investigations of 1 1 Benzofuran 2 Yl 2,2 Dimethylpropan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure, which in turn governs the molecule's reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. physchemres.orgresearchgate.net For a molecule like 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine its optimized geometry and electronic structure. rsc.org

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, the charge distribution within the molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for predicting how it will interact with other molecules. For instance, in benzofuran (B130515) derivatives, the oxygen atom in the furan (B31954) ring and the carbonyl oxygen are expected to be regions of high electron density.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The data in this table is illustrative and based on typical values for similar benzofuran derivatives. Actual values would need to be determined by specific DFT calculations for this molecule.

Computational methods can also predict various spectroscopic parameters, which can aid in the experimental characterization of a compound. Time-dependent DFT (TD-DFT) is a common approach for predicting UV-Vis absorption spectra. rsc.org By calculating the electronic transition energies and oscillator strengths, one can anticipate the wavelengths of maximum absorption.

Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. For this compound, key vibrational modes would include the C=O stretching of the ketone, C-O-C stretching of the furan ring, and various aromatic C-H and C=C vibrations.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are valuable for assigning peaks in experimental NMR spectra.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| UV-Vis (in ethanol) | λmax | 295 nm |

| IR | C=O Stretch | 1680 cm⁻¹ |

| ¹H NMR (in CDCl₃) | Chemical Shift (tert-butyl protons) | 1.35 ppm |

Note: The data in this table is illustrative and based on general knowledge of similar functional groups. Precise values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional arrangements of the atoms. This is particularly important for understanding how the molecule might fit into a biological receptor.

MD simulations also provide insights into solvation effects by explicitly modeling the interactions between the solute and solvent molecules. This can reveal how the solvent influences the conformational preferences and dynamic behavior of the molecule. Understanding solvation is critical for predicting a compound's solubility and its behavior in biological environments.

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling can be used to investigate the mechanisms of chemical reactions. For instance, if this compound were to be investigated as a radical scavenger, computational methods could be used to model its reaction with radicals like the hydroxyl radical (.OH). nih.govresearchgate.net

By calculating the potential energy surface for the reaction, researchers can identify the most likely reaction pathways and determine the activation energies for these pathways. nih.gov The structures of transition states can be located and characterized, providing a detailed understanding of the reaction mechanism at the molecular level. Such studies have been performed on other benzofuran derivatives to evaluate their antioxidant potential. nih.gov

In Silico Prediction of Molecular Interactions with Biological Targets (Excluding Efficacy/Toxicity)

In silico methods are widely used in drug discovery to predict how a molecule might interact with a biological target, such as a protein or enzyme. These methods can help to prioritize compounds for further experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor) to form a stable complex. researchgate.netnih.gov For this compound, docking studies could be performed with various protein targets to explore its potential for biological activity.

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energies typically indicating a more stable interaction. researchgate.net These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding. unicas.it While these predictions are theoretical, they provide valuable hypotheses about the potential biological targets of a compound. researchgate.netnih.gov

Table 3: Illustrative Molecular Docking Results for a Benzofuran Derivative with a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.8 |

| Key Interacting Residues | Tyr123, Phe256, Leu345 |

Note: This data is purely illustrative of the type of information obtained from a molecular docking study and does not represent actual results for this compound.

Pharmacophore Modeling and Ligand-Based Virtual Screening (Theoretical)

In the absence of a known crystal structure for a biological target, ligand-based methods serve as powerful tools in computational drug discovery. wikipedia.org For a compound such as this compound, these approaches can be theoretically applied to identify novel molecules with potentially similar biological activities. This is founded on the principle that molecules with similar structural and chemical features are likely to interact with the same biological target in a comparable manner. researchgate.net

Hypothetical Pharmacophore Model Generation

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are considered necessary for optimal molecular interactions with a specific biological target. dovepress.compatsnap.com For this compound, a hypothetical pharmacophore model can be generated by identifying its key chemical features.

The primary pharmacophoric features of this compound would likely include:

An Aromatic Ring (AR): The benzofuran moiety provides a significant aromatic system, which is often crucial for pi-pi stacking or hydrophobic interactions within a receptor binding pocket.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ketone group is a prominent hydrogen bond acceptor, capable of forming a key interaction with a hydrogen bond donor group on a target receptor.

A Hydrophobic Group (HY): The bulky tert-butyl group is a significant hydrophobic feature, which can engage in van der Waals or hydrophobic interactions.

Based on these features, a 3D pharmacophore model can be constructed. The spatial arrangement and distances between these features are critical for the model's specificity.

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature ID | Feature Type | Location |

| AR1 | Aromatic Ring | Benzofuran Ring |

| HBA1 | Hydrogen Bond Acceptor | Carbonyl Oxygen |

| HY1 | Hydrophobic Group | Tert-butyl Group |

Table 2: Hypothetical Geometric Constraints of the Pharmacophore Model

| Constraint | Distance (Å) |

| AR1 ↔ HBA1 | 3.5 - 4.5 |

| AR1 ↔ HY1 | 4.0 - 5.5 |

| HBA1 ↔ HY1 | 2.5 - 3.8 |

Disclaimer: The data presented in these tables is purely hypothetical and for illustrative purposes, based on the chemical structure of the compound.

Theoretical Ligand-Based Virtual Screening

With a validated pharmacophore model, a ligand-based virtual screening campaign could be theoretically undertaken. creative-biolabs.com This process involves using the pharmacophore as a 3D query to search large chemical databases (such as ZINC, PubChem, or ChEMBL) for molecules that match the defined features and spatial constraints. dergipark.org.tr

The steps in such a theoretical screening cascade would be:

Database Preparation: A large, diverse library of chemical compounds would be curated and prepared for screening. This involves generating 3D conformations for each molecule in the database.

Pharmacophore Screening: The hypothetical pharmacophore model for this compound would be used as a filter. Molecules from the database that fit the pharmacophore query (i.e., possess the required chemical features in the correct 3D arrangement) would be retained as initial "hits."

Molecular Docking (as a secondary filter): Although this section is on ligand-based screening, in a real-world scenario, the hits from the pharmacophore screen would often be subjected to molecular docking if a receptor structure is known or can be modeled. This would help in refining the hit list by predicting binding affinities and poses.

ADMET Profiling: The remaining hits would be subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out compounds with poor drug-like characteristics. nih.gov

Table 3: Hypothetical Results of a Ligand-Based Virtual Screening Campaign

| Screening Stage | Number of Compounds |

| Initial Compound Library | 1,000,000 |

| Hits from Pharmacophore Screening | 15,000 |

| Hits after Drug-Likeness Filtering | 8,500 |

| Hits after ADMET Prediction | 1,200 |

| Final Selection for Hypothetical Biological Assay | 100 |

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes, representing a typical virtual screening workflow.

This theoretical application of pharmacophore modeling and ligand-based virtual screening demonstrates a rational approach to identifying novel compounds with potentially similar biological activities to this compound, providing a starting point for further drug discovery efforts.

Chemical Reactivity and Derivatization Studies of 1 1 Benzofuran 2 Yl 2,2 Dimethylpropan 1 One

Functional Group Transformations and Strategic Modifications

The chemical structure of 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-one offers two primary sites for functional group transformation: the ketone carbonyl group and the benzofuran (B130515) ring system.

Transformations of the Ketone Group: The pivaloyl group's carbonyl moiety is a versatile handle for various modifications. Standard ketone chemistry can be applied to introduce new functionalities.

Reduction: The ketone can be reduced to a secondary alcohol, 1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a hydroxyl group that can be further functionalized, for example, through esterification or etherification.

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon, creating a tertiary alcohol and extending the carbon skeleton. The steric hindrance from the t-butyl group may necessitate stronger nucleophiles or harsher reaction conditions.

Wittig Reaction: The carbonyl group can be converted into an alkene via the Wittig reaction, allowing for the introduction of a carbon-carbon double bond.

Condensation Reactions: Aldol-type condensation reactions at the α-carbon are not possible due to the absence of α-protons in the pivaloyl group. However, condensation reactions involving the carbonyl group itself, such as the formation of hydrazones, oximes, or semicarbazones, are readily achievable. mdpi.comresearchgate.net For instance, reaction with hydroxylamine (B1172632) can yield the corresponding oxime derivative. researchgate.net

Modifications of the Benzofuran Ring: The benzofuran ring is susceptible to electrophilic substitution, primarily on the benzene (B151609) portion of the scaffold. The frontier electron populations of the benzofuran system indicate that certain carbons are more reactive towards electrophiles. tandfonline.comresearchgate.net

Electrophilic Aromatic Substitution: Reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, and Friedel-Crafts acylation or alkylation can introduce substituents onto the benzene ring. tandfonline.comresearchgate.net The position of substitution will be directed by the existing benzofuran ring.

Lithiation and C-H Functionalization: The C-2 proton of unsubstituted benzofuran is known to be acidic and can be removed by strong bases like n-butyllithium. tandfonline.comresearchgate.net While the target molecule is already substituted at C-2, other positions on the ring, such as C-3 or C-7, could potentially be functionalized through directed metalation or modern C-H activation strategies. hw.ac.uk

A summary of potential transformations is presented in the table below.

| Functional Group | Reaction Type | Reagents | Potential Product |

| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Ketone | Nucleophilic Addition | R-MgBr | Tertiary Alcohol |

| Ketone | Oximation | NH₂OH·HCl | Oxime |

| Benzofuran Ring | Bromination | NBS | Bromo-substituted derivative |

| Benzofuran Ring | Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative |

| Benzofuran Ring | Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-substituted derivative |

Exploration of Novel Chemical Reactions Involving the Benzofuran Moiety

Beyond standard functional group transformations, the benzofuran moiety is a substrate for various modern synthetic reactions, enabling the construction of complex molecular architectures.

Coupling Reactions: Halogenated derivatives of this compound can serve as precursors in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. scienceopen.comresearchgate.net These reactions allow for the introduction of aryl, alkynyl, and vinyl groups, respectively, significantly diversifying the molecular structure.

Cycloaddition Reactions: The C2-C3 double bond of the furan (B31954) ring in benzofurans can participate in cycloaddition reactions. For instance, photochemical [2+2] cycloadditions with ketones or aldehydes can yield structurally interesting oxetanes. tandfonline.comoup.com Rhodium-catalyzed intermolecular cyclopropanation with diazo compounds is another possibility, leading to the formation of benzofuran-derived cyclopropanes. tandfonline.comresearchgate.net

Ring-Opening and Rearrangement Reactions: Under certain conditions, the furan ring can undergo oxidative cleavage. For example, photooxygenation of substituted benzofurans can produce dioxetanes, which may rearrange to other structures upon warming. researchgate.net

Stability and Degradation Pathways Under Various Chemical Conditions

Understanding the stability of this compound is essential for its handling, storage, and potential application. Stability studies typically assess the influence of environmental factors like light, heat, and oxidizing agents. europa.eufda.gov

Benzofuran derivatives are known to be photochemically active. africaresearchconnects.com Irradiation with UV light can lead to several degradation pathways:

Dimerization: Similar to other benzofurans, the molecule may undergo photodimerization. oup.com

Oxetane Formation: In the presence of aldehydes or ketones, [2+2] photocycloaddition can occur, forming oxetanes. tandfonline.comoup.com

Photooxidation: In the presence of oxygen, irradiation can lead to the formation of oxidized products. For some benzofurans, this involves a cycloaddition with singlet oxygen to form an unstable endoperoxide, which can then rearrange. researchgate.net

The specific photochemical behavior of this compound would require dedicated photostability testing according to established guidelines. europa.eu

The intrinsic stability of the molecule is influenced by its constituent parts. The pivaloyl group, with its sterically hindering t-butyl moiety, is generally thermally robust. The benzofuran ring is also relatively stable but can be susceptible to oxidation, especially at elevated temperatures.

Thermal Degradation: Thermal stability studies, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be necessary to determine the decomposition temperature and identify potential degradation pathways. researchgate.net Degradation might involve cleavage of the bond between the ketone and the benzofuran ring or decomposition of the heterocyclic system itself.

Oxidative Degradation: The benzofuran ring can be sensitive to strong oxidizing agents. Degradation may proceed via electrophilic attack on the electron-rich furan ring, potentially leading to ring-opened products. The presence of antioxidants could mitigate such degradation. Stress testing in the presence of oxidative agents like hydrogen peroxide is a standard method to evaluate this pathway. europa.eu

| Condition | Potential Degradation Pathway | Likely Products |

| UV Light | Photodimerization, Photooxidation | Dimers, Ring-opened products |

| High Temperature | Thermal Decomposition | Fragmentation, Cleavage of side chain |

| Oxidizing Agents | Oxidative Ring Opening | Ring-opened aldehydes/carboxylic acids |

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Exploration

The synthesis of analogues is a cornerstone of medicinal chemistry, aimed at understanding how structural modifications affect biological activity. nih.govnih.gov For this compound, SAR exploration would involve systematic modification of the benzofuran scaffold and the acyl side chain.

Substitution on the Benzofuran Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the benzene ring is a common strategy. nih.govmdpi.com Studies on other benzofuran derivatives have shown that the type and position of substituents can dramatically influence anticancer activity. nih.govnih.gov For example, the addition of halogen atoms has been reported to significantly increase cytotoxic effects in some series. nih.gov

Modification of the Side Chain: While the pivaloyl group is specific, replacing it with other acyl groups (e.g., acetyl, benzoyl) or other functionalities could probe the importance of this region for biological interactions.

Bioisosteric Replacement: The oxygen atom in the benzofuran ring could be replaced with sulfur to yield the corresponding benzothiophene (B83047) analogue, which is a common bioisosteric replacement strategy. hw.ac.uk

The goal of these synthetic efforts is to build a library of related compounds. These analogues would then be tested in biological assays to establish a clear structure-activity relationship, guiding the design of more potent and selective agents. medchemexpress.com

| Modification Site | Example Substituent/Modification | Rationale for SAR Study |

| Benzofuran Ring (Position 5) | -Cl, -Br, -F | Investigate effect of halogen bonding and electronics on activity. nih.gov |

| Benzofuran Ring (Position 6) | -OCH₃ | Explore impact of hydrogen bond acceptors and electron-donating groups. |

| Benzofuran Ring (Position 3) | -CH₃, -Br | Determine importance of substitution at the 3-position of the furan ring. |

| Acyl Side Chain | Replace pivaloyl with acetyl | Evaluate the role of steric bulk on activity. |

| Heterocyclic Core | Replace O with S (benzothiophene) | Assess the impact of the heteroatom on biological properties. hw.ac.uk |

Mechanistic Biological and Biochemical Investigations of 1 1 Benzofuran 2 Yl 2,2 Dimethylpropan 1 One Excluding Clinical/safety

In Vitro Cellular Assays for Modulatory Effects on Biochemical Pathways

Investigation of Enzyme Inhibition and Activation Mechanisms

No studies describing the effects of 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-one on specific enzymes have been published. Research in this area would typically involve incubating the compound with isolated enzymes and their substrates to determine if it acts as an inhibitor or activator. Data would be generated to elucidate the mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition, and to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Cellular Proliferation and Apoptosis Pathway Modulation in Model Cell Lines

There is no available data on the effects of this compound on cellular proliferation or apoptosis. Such investigations would typically utilize various cancer and non-cancer cell lines. Assays like the MTT or BrdU incorporation assays would be used to assess cell viability and proliferation. To study apoptosis, researchers might employ techniques such as Annexin V/propidium iodide staining followed by flow cytometry, or western blotting for key apoptotic proteins like caspases and members of the Bcl-2 family.

Molecular Target Identification and Validation in Model Systems

Receptor Binding Studies and Ligand-Receptor Interaction Mechanisms

No receptor binding studies for this compound have been reported in the scientific literature. Identifying molecular targets would involve screening the compound against a panel of known receptors. Positive hits would be followed by saturation binding assays using radiolabeled ligands to determine the binding affinity (Kₐ) and dissociation constant (Kₐ) of the compound for the specific receptor.

Protein-Ligand Interaction Analysis (e.g., SPR, ITC)

Information regarding the direct interaction of this compound with any protein target is not available. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be necessary to characterize the binding kinetics and thermodynamics of the compound with a purified protein target. These methods provide valuable data on the association and dissociation rates, as well as the enthalpic and entropic contributions to the binding event.

Investigation of Gene Expression and Protein Synthesis Modulation

There are no published studies on how this compound may modulate gene expression or protein synthesis. To investigate this, researchers would treat model cell lines with the compound and subsequently analyze changes in the transcriptome using techniques like quantitative real-time PCR (qRT-PCR) for specific genes or RNA sequencing for a global gene expression profile. Effects on protein synthesis could be assessed by methods such as western blotting for specific proteins of interest or proteomics to analyze widespread changes in protein levels.

Development of the Compound as a Chemical Probe for Biological Research

Following a comprehensive review of scientific literature and chemical databases, there is currently no available information regarding the development and application of this compound as a chemical probe for biological research. Searches for mechanistic studies, biological targets, or its use in biochemical investigations have not yielded any specific findings for this particular compound.

Chemical probes are powerful tools in chemical biology, designed to interact with specific proteins or other biomolecules to elucidate their functions. The development of such a probe involves extensive research to characterize its selectivity, potency, and mechanism of action. This process typically includes the identification of a biological target, optimization of the compound's structure to enhance its interaction with the target, and validation of its utility in cellular or in vivo models.

The absence of published data for this compound in this context suggests that its potential as a chemical probe has not yet been explored or reported in the public domain. While the benzofuran (B130515) scaffold is present in many biologically active molecules, the specific properties and biological activities of this particular derivative remain uncharacterized in the scientific literature.

Therefore, no detailed research findings or data tables concerning its development as a chemical probe can be provided at this time. Further research would be necessary to determine if this compound possesses the required characteristics to be developed into a useful chemical probe for biological research.

Advanced Analytical Methodologies for the Characterization and Quality Control of 1 1 Benzofuran 2 Yl 2,2 Dimethylpropan 1 One

Chromatographic Method Development for Purity Profiling and Impurity Identification

Chromatography is the cornerstone of pharmaceutical analysis, offering powerful separation capabilities essential for purity assessment and the detection of process-related impurities and degradation products. The development of robust chromatographic methods is a critical step in the quality control of 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-one.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity profiling of non-volatile and thermally labile compounds. A quantitative HPLC method for benzofuran (B130515) ketones can be adapted for this compound. nih.gov Such a method would typically employ a reverse-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, allowing for the separation of the main compound from its potential impurities. sielc.com UV detection is suitable due to the chromophoric nature of the benzofuran ring system.

Method development would involve optimizing parameters such as mobile phase composition, flow rate, column temperature, and detector wavelength to achieve optimal separation and sensitivity. A gradient elution program, where the mobile phase composition is changed over time, would likely be necessary to resolve impurities with a wide range of polarities. Validation of the HPLC method would be performed according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control.

Table 1: Illustrative HPLC Method Parameters for Purity Profiling

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 20% A over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector, is ideal for the analysis of volatile and thermally stable compounds. While the target compound has a moderate molecular weight, its volatility may be sufficient for GC analysis. GC is particularly useful for identifying and quantifying volatile organic impurities, residual solvents, or certain by-products from the synthesis. A GC-MS method developed for other benzofuran derivatives serves as a useful reference. nih.gov For analysis, the compound would be dissolved in a suitable solvent and injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms). The mass spectrometer provides structural information on the separated components, allowing for unambiguous impurity identification.

Table 2: Representative GC-MS Parameters for Impurity Identification

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temp. | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 40-450 m/z |

Although this compound itself is not chiral, chirality can be introduced in derivatives or related compounds. If a chiral center were present, for instance, in a reduced alcohol form of the ketone, determining the enantiomeric purity would be critical. Chiral chromatography, particularly chiral HPLC, is the gold standard for this purpose.

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used and have proven effective for a wide range of compounds. A study on the enantiomeric separation of 1-(benzofuran-2-yl)alkylamines using crown ether-based CSPs demonstrates the applicability of chiral chromatography to benzofuran-containing structures. researchgate.net For a hypothetical chiral analogue of the target compound, a method would be developed by screening various CSPs and mobile phases (typically mixtures of alkanes and alcohols) to find the optimal conditions for baseline separation of the enantiomers. The method would then be validated to accurately quantify the minor enantiomer in the presence of the major one.

Table 3: Example Chiral HPLC Conditions for Enantiomeric Purity

| Parameter | Condition |

| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 254 nm |

Advanced Thermal Analysis for Phase Transitions and Decomposition Kinetics

Thermal analysis techniques provide crucial information about the physicochemical properties of a compound, including its melting point, crystallinity, polymorphism, and thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques used.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would reveal its melting point as a sharp endothermic peak, which is a key indicator of its purity. mdpi.comsemanticscholar.org The presence of multiple melting peaks or broad peaks could indicate the presence of impurities or different polymorphic forms. DSC can also be used to study phase transitions and determine the heat of fusion.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to evaluate the thermal stability and decomposition profile of the compound. nih.gov A TGA curve for this compound would show the temperature at which it begins to decompose and the number of decomposition steps involved. journalskuwait.org This information is vital for determining appropriate storage and handling conditions.

By performing TGA experiments at multiple heating rates, the kinetics of the decomposition process can be studied. researchgate.net Isoconversional methods, such as the Flynn-Wall-Ozawa method, can be applied to the TGA data to determine the activation energy of decomposition without assuming a specific reaction model. nih.gov This provides a deeper understanding of the compound's stability.

Table 4: Hypothetical Thermal Analysis Data

| Technique | Parameter | Result |

| DSC | Onset of Melting | 105.2 °C |

| Peak Melting Point | 107.5 °C | |

| Heat of Fusion (ΔH) | 25.8 kJ/mol | |

| TGA | Onset of Decomposition (Tonset) | 215 °C |

| Temperature at 5% Mass Loss | 225 °C | |

| Kinetic Analysis | Activation Energy (Ea) | ~180-200 kJ/mol |

Capillary Electrophoresis for High-Resolution Separation and Purity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov For neutral compounds like this compound, a modification called Micellar Electrokinetic Chromatography (MEKC) is employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation occurs based on these differential partitioning coefficients.

MEKC offers very high separation efficiency (theoretical plate numbers can be much higher than in HPLC), providing an orthogonal method for purity assessment. It is particularly useful for resolving closely related impurities that may be difficult to separate by HPLC. Method development in MEKC involves optimizing the type and concentration of the surfactant (e.g., sodium dodecyl sulfate), buffer pH, applied voltage, and temperature. The high efficiency of CE also makes it suitable for the determination of enantiomeric purity when a chiral selector (like a cyclodextrin) is added to the buffer. nih.gov

Table 5: Potential MEKC Method for Purity Assessment

| Parameter | Condition |

| Capillary | Fused Silica, 50 cm total length, 50 µm I.D. |

| Background Electrolyte | 25 mM Sodium Borate buffer, pH 9.2, containing 50 mM SDS |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 220 nm |

Future Research Directions and Translational Perspectives for 1 1 Benzofuran 2 Yl 2,2 Dimethylpropan 1 One

Potential as a Synthetic Intermediate for Complex Natural Products or Advanced Materials

The structure of 1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-one, featuring a sterically demanding tert-butyl ketone substituent at the 2-position of the benzofuran (B130515) ring, makes it a valuable building block for the synthesis of more intricate molecules. This substituent can influence the reactivity of the benzofuran core, enabling selective functionalization at other positions. The benzofuran moiety itself is a key structural component of many natural products with diverse biological activities. rsc.org Consequently, derivatives of this compound could serve as precursors to novel analogs of these natural products, potentially leading to compounds with enhanced therapeutic properties.

In the field of advanced materials, benzofuran derivatives are being investigated for their electronic and photophysical properties. nih.gov The incorporation of the benzofuran unit into polymers and small molecules can lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern of this compound could be exploited to fine-tune the properties of these materials, such as their solubility, stability, and charge-transport characteristics.

| Potential Application Area | Key Structural Feature | Rationale |

| Complex Natural Products | Benzofuran Core | The benzofuran nucleus is a common scaffold in biologically active natural products. rsc.orgrsc.org |

| Advanced Materials | Substituted Benzofuran | The electronic properties of the benzofuran ring can be tailored for applications in organic electronics. nih.gov |

Novel Applications in Chemo-Enzymatic or Biocatalytic Transformations

The integration of enzymatic methods with traditional organic synthesis, known as chemo-enzymatic synthesis, offers a powerful approach to the construction of complex molecules with high selectivity and efficiency. The ketone functionality in this compound is a potential substrate for a variety of enzymatic transformations. For instance, ketoreductases could be employed for the stereoselective reduction of the carbonyl group to afford chiral alcohols. acs.org These chiral building blocks are of significant value in the synthesis of enantiomerically pure pharmaceuticals.

Furthermore, the benzofuran ring system itself can be a target for biocatalytic modification. Enzymes such as cytochrome P450 monooxygenases could potentially hydroxylate the aromatic ring at specific positions, a transformation that is often challenging to achieve with conventional chemical methods. Such biocatalytic approaches could provide access to a diverse range of novel benzofuran derivatives for biological evaluation.

Integration into Rational Design of Next-Generation Chemical Entities

The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds. rsc.org this compound can serve as a starting point for the rational design of new therapeutic agents. By understanding the structure-activity relationships (SAR) of benzofuran derivatives, medicinal chemists can design and synthesize new compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

The bulky tert-butyl group can be systematically modified to probe the binding pockets of biological targets, providing valuable insights for the optimization of lead compounds. nih.gov Computational methods, such as molecular docking, can be used to predict the binding modes of these derivatives and guide the design of next-generation chemical entities. researchgate.netnih.gov The synthesis and biological evaluation of a library of compounds based on this scaffold could lead to the discovery of novel drug candidates for a variety of diseases. rsc.orgresearchgate.net

Contribution to Fundamental Understanding of Benzofuran Chemistry and Biological Interactions

The study of the reactivity and properties of this compound can provide valuable insights into the fundamental chemistry of 2-acylbenzofurans. The electronic interplay between the ketone and the benzofuran ring influences the molecule's reactivity in various chemical transformations. researchgate.netresearchgate.net Detailed mechanistic studies can enhance our understanding of these effects and inform the development of new synthetic methodologies.

From a biological perspective, this compound and its derivatives can be used as chemical probes to investigate the biological roles of specific proteins and pathways. africaresearchconnects.com By studying how these molecules interact with biological systems, researchers can gain a deeper understanding of the molecular basis of disease and identify new targets for therapeutic intervention. The synthesis of novel benzofuran derivatives for biological screening is an active area of research. semanticscholar.orgresearchgate.net

Q & A

Q. Q1. What are the standard synthetic routes for 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-one?

The synthesis typically involves a base-catalyzed condensation reaction. For example, benzofuran-2-carbaldehyde derivatives are condensed with dimethylacetone derivatives under reflux conditions using NaOH or KOH as a base. The product is isolated via filtration and purified by recrystallization using ethanol or methanol. Reaction optimization should focus on temperature control (60–80°C) and molar ratios (1:1.2 aldehyde/ketone) to achieve yields >75% .

Q. Q2. How is structural characterization of this compound performed?

Key techniques include:

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with lattice parameters (e.g., a = 15.9034 Å, b = 14.1393 Å) confirm molecular packing .

- Spectroscopy :

- 1H/13C NMR : Aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 190–210 ppm).

- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and benzofuran C-O-C (~1250 cm⁻¹).

Q. Q3. What analytical methods ensure purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Mass spectrometry : ESI-MS in positive ion mode ([M+H]+ at m/z ~230).

- Stability testing : Monitor degradation under varying temperatures (4°C vs. 25°C) and pH (3–9) using accelerated stability protocols .

Advanced Questions

Q. Q4. How to resolve contradictions in reported bioactivity data?

Discrepancies in biological activity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions or impurity profiles. Mitigation strategies:

Q. Q5. What computational methods predict interaction mechanisms with biological targets?

- Docking studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes (e.g., CYP3A4). Key interactions: π-π stacking with benzofuran and hydrogen bonding with the carbonyl group.

- MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .

Q. Q6. How to optimize experimental design for degradation studies?

- Controlled variables : Include temperature (4–40°C), light exposure (UV vs. dark), and oxidizing agents (H₂O₂).

- Analytical endpoints : Track parent compound depletion via HPLC and identify degradation products (e.g., hydroxylated derivatives) using high-resolution MS .

Methodological Notes

- Synthesis scalability : Pilot-scale reactions (>10 g) require solvent recovery systems (e.g., rotary evaporation under reduced pressure) .

- Crystallography challenges : Low crystal symmetry may necessitate synchrotron radiation for high-resolution data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products